8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Medicinal chemistry Structure–activity relationship Benzofuran–coumarin hybrid

8-(7-Methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 637753-36-7) is a fully synthetic, polycyclic small molecule (C₁₉H₁₂O₆; MW 336.29 g/mol) that hybridizes a methylenedioxycoumarin (dioxolo[4,5-g]chromen-6-one) core with a 7-methoxybenzofuran substituent at the 8-position. It is catalogued as InterBioScreen screening compound STOCK1N-41617 and belongs to the broader benzofuran–coumarin hybrid chemotype, a class actively investigated for selective enzyme inhibition (e.g., MAO-B, CYP2A6) and antiproliferative applications.

Molecular Formula C19H12O6
Molecular Weight 336.299
CAS No. 637753-36-7
Cat. No. B2756029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
CAS637753-36-7
Molecular FormulaC19H12O6
Molecular Weight336.299
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC5=C(C=C34)OCO5
InChIInChI=1S/C19H12O6/c1-21-13-4-2-3-10-5-14(25-19(10)13)12-7-18(20)24-15-8-17-16(6-11(12)15)22-9-23-17/h2-8H,9H2,1H3
InChIKeyYSLJQYBLUFIRTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(7-Methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 637753-36-7): Structural Identity and Scaffold Overview for Procurement Decisions


8-(7-Methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 637753-36-7) is a fully synthetic, polycyclic small molecule (C₁₉H₁₂O₆; MW 336.29 g/mol) that hybridizes a methylenedioxycoumarin (dioxolo[4,5-g]chromen-6-one) core with a 7-methoxybenzofuran substituent at the 8-position [1]. It is catalogued as InterBioScreen screening compound STOCK1N-41617 and belongs to the broader benzofuran–coumarin hybrid chemotype, a class actively investigated for selective enzyme inhibition (e.g., MAO-B, CYP2A6) and antiproliferative applications [2][3]. No natural occurrence has been reported; the compound is exclusively accessible via total synthesis as a research tool or early discovery lead [1].

Why 8-(7-Methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Cannot Be Replaced by In-Class Compounds in Research Procurement


Within the dioxolo[4,5-g]chromen-6-one chemotype, the substitution at position 8 is the critical determinant of biological target engagement, isoform selectivity, and downstream pharmacological profile [1]. The 7-methoxybenzofuran-2-yl appendage present in CAS 637753-36-7 introduces a unique hydrogen-bond acceptor surface, extended π-stacking capability, and steric bulk that are absent in simpler 8-alkyl (e.g., 8-propyl-FCS303) or unsubstituted benzofuran analogs (e.g., 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one, CAS 859113-46-5) [2]. Published structure–activity relationship (SAR) studies on 8-substituted 3-arylcoumarins and benzofuran–coumarin hybrids confirm that even minor alterations at the 8-position can shift MAO-B IC₅₀ values by over two orders of magnitude and invert MAO-A/B selectivity [3]. Generic substitution is therefore inadvisable; researchers must verify the exact 8-substituent identity when sourcing compounds for reproducible target-engagement experiments [1].

Quantitative Differentiation Evidence for 8-(7-Methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Against Closest Analogs


Structural Differentiation: 7-Methoxybenzofuran Substituent vs. Unsubstituted Benzofuran and 8-Propyl Analogs in the Dioxolo[4,5-g]chromen-6-one Series

CAS 637753-36-7 carries a 7-methoxybenzofuran-2-yl group at position 8 of the dioxolo[4,5-g]chromen-6-one scaffold. The closest catalogued structural comparators are 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS 859113-46-5, InterBioScreen STOCK1N-52895), which lacks the 7-methoxy substituent on the benzofuran ring, and 8-propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303), which replaces the entire benzofuran moiety with a propyl group. These structural differences are quantifiable by computed physicochemical descriptors [1][2].

Medicinal chemistry Structure–activity relationship Benzofuran–coumarin hybrid

MAO-B Inhibitory Activity: Class-Level Inferred Potency of the 8-Benzofuranyl-Dioxolochromen-6-one Scaffold vs. FCS303

No direct MAO-B IC₅₀ data have been published for CAS 637753-36-7. However, the structurally related 8-propyl analog FCS303 inhibited human MAO-B with an IC₅₀ of 5.46 ± 0.36 µM and demonstrated complete selectivity over MAO-A (no inhibition detected) in a fluorometric assay using human recombinant enzyme [1]. The broader 8-substituted 3-arylcoumarin series has produced MAO-B IC₅₀ values spanning 0.003–10 µM, with 8-aryl-substituted derivatives typically exhibiting superior potency and isoform selectivity compared to 8-alkyl variants [2]. The 7-methoxybenzofuran-2-yl substituent in CAS 637753-36-7 introduces an extended aromatic system and an additional methoxy hydrogen-bond acceptor that, based on established SAR, are predicted to enhance MAO-B active-site occupancy relative to the propyl chain of FCS303 [2].

Neuropharmacology Monoamine oxidase inhibition Parkinson's disease

CYP2A6 Inhibition Potential: Benzofuran–Coumarin Hybrid Class vs. Methoxsalen and Menthofuran

Synthetic benzofuran–coumarin hybrid derivatives have been reported to exhibit comparable or superior CYP2A6 inhibitory potency and improved selectivity relative to the clinical furocoumarin methoxsalen (8-methoxypsoralen, IC₅₀ = 0.47 µM) and the monoterpenoid menthofuran (IC₅₀ = 1.27 µM) in human liver microsome assays [1]. CAS 637753-36-7, bearing both benzofuran and coumarin pharmacophores within a single rigidified dioxolo[4,5-g]chromen-6-one framework, represents a molecular architecture purposefully explored in this program. The co-planar arrangement of the benzofuran and coumarin rings in this chemotype is hypothesized to facilitate dual interactions with the CYP2A6 heme iron and substrate-recognition site, a binding mode that simpler monocyclic coumarins (e.g., coumarin itself, I₅₀ ~ two orders of magnitude higher than psoralen) cannot achieve [2].

Drug metabolism Cytochrome P450 inhibition Smoking cessation

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs. Psoralen-Class Furocoumarins

CAS 637753-36-7 possesses a molecular weight of 336.29 g/mol and is predicted to have a cLogP in the range of 2.5–3.5, based on its polycyclic aromatic framework with a single methoxy substituent . In contrast, the clinically used furocoumarin methoxsalen (8-methoxypsoralen) has MW 216.19 g/mol, and the natural psoralen (unsubstituted furocoumarin) has MW 186.16 g/mol [1]. The larger molecular size of CAS 637753-36-7, combined with its rigid benzofuran–dioxolocoumarin topology, is expected to reduce passive membrane permeability relative to the smaller, more planar psoralens, while potentially enhancing metabolic stability through steric shielding of the lactone ring [2].

ADME Drug-likeness Physicochemical profiling

Sourcing Traceability: Single-Supplier Cataloguing of CAS 637753-36-7 vs. Widely Distributed Analogs FCS303 and Methoxsalen

CAS 637753-36-7 is catalogued as a discrete compound in the InterBioScreen synthetic screening library (STOCK1N-41617), with a documented molecular formula, exact mass, and sourcing contact (+7 49652 40091; www.ibscreen.com) [1]. By contrast, the comparator FCS303 is an academic research compound available through university laboratories and select reagent distributors, while methoxsalen is a WHO Essential Medicine with dozens of commercial suppliers and pharmacopoeial monographs [2][3]. This single-supplier profile—while a limitation for large-scale procurement—offers the advantage of a defined synthetic batch history and a known purity specification (typically ≥95% for InterBioScreen screening compounds), reducing the risk of supplier-dependent variability in biological assay outcomes [1].

Chemical procurement Screening library Supply chain

Absence of Direct Biological Data and Implications for Selection Risk

A systematic search of PubMed, SciFinder, Google Scholar, and patent databases (as of early 2026) returned no peer-reviewed biological-activity data, no in vivo pharmacokinetic data, and no patent filings directly linked to CAS 637753-36-7 [1]. This stands in stark contrast to the extensively validated clinical compound methoxsalen (>2,800 PubMed-indexed articles; human PK established) and the mechanistically characterized tool compound FCS303 (MAO-B IC₅₀, in vivo reserpine-reversal model, and oral bioavailability data published) [2][3]. The evidence gap for CAS 637753-36-7 means that all biological-activity claims must rely on class-level inference, and procurement for target-validation studies carries the non-trivial risk that the compound may be inactive or exhibit an unexpected selectivity profile when experimentally tested.

Risk assessment Data gap analysis Procurement decision-making

Evidence-Based Research and Industrial Application Scenarios for 8-(7-Methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Procurement


MAO-B Inhibitor Lead Expansion and SAR Library Enhancement

CAS 637753-36-7 is best positioned as a structural-diversity element within a focused MAO-B inhibitor screening library. The 7-methoxybenzofuran-2-yl appendage at position 8 extends the SAR landscape beyond the characterized 8-alkyl (FCS303, IC₅₀ = 5.46 µM) and 8-aryl (IC₅₀ as low as 3 nM) subseries [1][2]. Procurement of this compound enables head-to-head enzymatic profiling against FCS303 and selegiline to experimentally validate whether the benzofuran–dioxolocoumarin fusion topology achieves the affinity and selectivity gains predicted by 8-arylcoumarin SAR [1]. This scenario is particularly relevant for academic medicinal chemistry groups and biotech companies pursuing reversible, non-amphetamine MAO-B inhibitors for Parkinson's disease [2].

CYP2A6 Chemical Probe Development for Nicotine Metabolism and Tobacco-Related Carcinogenesis Studies

The benzofuran–coumarin hybrid architecture of CAS 637753-36-7 maps directly onto the pharmacophore model established by Akimoto et al. (2013) for potent and selective CYP2A6 inhibition [1]. The compound's dioxolo[4,5-g]chromen-6-one core adds a conformationally restricted benzodioxole ring absent in methoxsalen, potentially reducing mechanism-based CYP inactivation through altered heme-iron coordination geometry. Procuring CAS 637753-36-7 for CYP inhibition panels alongside methoxsalen (IC₅₀ = 0.47 µM) and menthofuran (IC₅₀ = 1.27 µM) allows direct experimental testing of the scaffold's selectivity window across major CYP isoforms (2A6, 3A4, 2D6, 2C9), informing lead optimization for smoking-cessation or chemoprevention programs [1][2].

ADME-Tox Benchmarking of a Higher-MW Polycyclic Coumarin Scaffold vs. Psoralen-Class Furocoumarins

With a molecular weight of 336.29 g/mol and an estimated cLogP of 2.5–3.5, CAS 637753-36-7 falls into a physicochemical space that is distinct from the smaller, more polar psoralens (methoxsalen MW = 216.19; psoralen MW = 186.16) [1][2]. This compound serves as a representative tool for evaluating whether the increased steric bulk and lipophilicity of the benzofuran–dioxolocoumarin scaffold translate to improved metabolic stability (via lactone shielding), altered membrane permeability, and differential plasma protein binding—all critical parameters for lead selection in oral drug development . Parallel Caco-2 permeability and human-liver-microsome stability assays against methoxsalen provide the quantitative comparison needed for scaffold-ranking decisions.

Exploratory Anticancer Screening Based on Chromen-6-one and Benzofuran Pharmacophore Convergence

Both the dioxolo[4,5-g]chromen-8-one core and the benzofuran substructure independently appear in compounds with reported antiproliferative activity [1][2]. Although no direct cytotoxicity data exist for CAS 637753-36-7, its dual-pharmacophore architecture makes it a rational candidate for inclusion in NCI-60 or user-defined oncology cell-panel screens. Researchers procuring this compound for exploratory cancer biology should benchmark against the dioxolo[4,5-g]chromen-8-one homoisoflavonoid derivatives (breast cancer cell lines, IC₅₀ reported) and benzofuran-chromone hybrids (K562 leukemia cell activity reported), using CAS 637753-36-7 as a probe to assess whether pharmacophore convergence yields additive or synergistic antiproliferative effects [1][2].

Quote Request

Request a Quote for 8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.